1-(bromomethyl)-3-(difluoromethyl)-2-nitroBenzene
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Overview
Description
1-(Bromomethyl)-3-(difluoromethyl)-2-nitroBenzene is an organic compound that features a bromomethyl group, a difluoromethyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-3-(difluoromethyl)-2-nitroBenzene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of difluoromethyl and nitro groups under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-(difluoromethyl)-2-nitroBenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-(Bromomethyl)-3-(difluoromethyl)-2-nitroBenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-(difluoromethyl)-2-nitroBenzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The difluoromethyl group can influence the compound’s reactivity and stability, making it a valuable moiety in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-3-(difluoromethyl)-2-nitroBenzene
- 1-(Bromomethyl)-3-(trifluoromethyl)-2-nitroBenzene
- 1-(Bromomethyl)-3-(difluoromethyl)-4-nitroBenzene
Uniqueness
1-(Bromomethyl)-3-(difluoromethyl)-2-nitroBenzene is unique due to the specific combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both bromomethyl and difluoromethyl groups on the same benzene ring allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H6BrF2NO2 |
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Molecular Weight |
266.04 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(difluoromethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO2/c9-4-5-2-1-3-6(8(10)11)7(5)12(13)14/h1-3,8H,4H2 |
InChI Key |
RHEQIOXCNVLVNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)[N+](=O)[O-])CBr |
Origin of Product |
United States |
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